Cas no 50816-19-8 (8-Bromooctan-1-ol)
8-Bromooctan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Bromooctan-1-ol
- 8-Bromo-1-octanol
- 1-Octanol, 8-bromo-
- 8-Bromooctanol
- Octamethylene bromohydrin
- 8-Bromo-1-actanol
- GMXIEASXPUEOTG-UHFFFAOYSA-N
- C8H17BrO
- 8-bromo octanol
- 1-bromooctan-8-ol
- 8-bromooctane-1-ol
- 8-bromo-octan-1-ol
- 1-bromo-octan-8-ol
- 8-bromanyloctan-1-ol
- KSC272A0R
- STL557091
- BBL103281
- R
- EN300-85285
- GEO-04211
- 8-Bromo-1-octanol, 95%
- J-650185
- AKOS015836203
- BP-26140
- B1729
- 50816-19-8
- FT-0621510
- EINECS 256-785-7
- CS-0015428
- SCHEMBL99600
- DTXSID4068589
- MFCD00010388
- A828309
- NS00032155
- AS-19044
- SY019465
- DB-051847
- DTXCID0040917
-
- MDL: MFCD00010388
- Inchi: 1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
- InChI Key: GMXIEASXPUEOTG-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCO
- BRN: 1900837
Computed Properties
- Exact Mass: 208.04600
- Monoisotopic Mass: 208.04628 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 7
- Complexity: 57.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 209.12
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.22 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 79-80 °C/0.07 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.480(lit.)
- PSA: 20.23000
- LogP: 2.71420
- Solubility: Not determined
8-Bromooctan-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-38
- Safety Instruction: S23-S24/25
- Safety Term:S23;S24/25
- TSCA:Yes
- Storage Condition:0-10°C
8-Bromooctan-1-ol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
8-Bromooctan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037015-1g |
8-Bromooctanol |
50816-19-8 | 90% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 037015-5g |
8-Bromooctanol |
50816-19-8 | 90% | 5g |
£72.00 | 2022-03-01 | |
| Fluorochem | 037015-25g |
8-Bromooctanol |
50816-19-8 | 90% | 25g |
£210.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153197-10g |
8-Bromooctan-1-ol |
50816-19-8 | >90.0%(GC) | 10g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153197-5g |
8-Bromooctan-1-ol |
50816-19-8 | >90.0%(GC) | 5g |
¥49.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153197-1g |
8-Bromooctan-1-ol |
50816-19-8 | >90.0%(GC) | 1g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153197-25g |
8-Bromooctan-1-ol |
50816-19-8 | >90.0%(GC) | 25g |
¥179.90 | 2023-09-04 | |
| AstaTech | 54574-1/G |
8-BROMOOCTANOL |
50816-19-8 | 95% | 1/G |
$19 | 2022-06-02 | |
| AstaTech | 54574-5/G |
8-BROMOOCTANOL |
50816-19-8 | 95% | 5/G |
$49 | 2022-06-02 | |
| AstaTech | 54574-25/G |
8-BROMOOCTANOL |
50816-19-8 | 95% | 25/G |
$149 | 2022-06-02 |
8-Bromooctan-1-ol Suppliers
8-Bromooctan-1-ol Related Literature
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Jonathan M. Behrendt,Andrew B. Foster,Mark C. McCairn,Helen Willcock,Rachel K. O'Reilly,Michael L. Turner J. Mater. Chem. C 2013 1 3297
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John B. Wong,Stephanie Grosse,Alethea B. Tabor,Stephen L. Hart,Helen C. Hailes Mol. BioSyst. 2008 4 532
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Guanglu Wu,Peter Verwilst,Kai Liu,Mario Smet,Charl F. J. Faul,Xi Zhang Chem. Sci. 2013 4 4486
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Nicolas Mattias Del Rio Fuenzalida,Eirin Alme,Frida Johanne Lundevall,Hans-René Bj?rsvik React. Chem. Eng. 2022 7 1650
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Lewis M. Cowen,Peter A. Gilhooly-Finn,Alexander Giovannitti,Garrett LeCroy,Harry Demetriou,William Neal,Yifan Dong,Megan Westwood,Sally Luong,Oliver Fenwick,Alberto Salleo,Sandrine Heutz,Christian B. Nielsen,Bob C. Schroeder J. Mater. Chem. C 2022 10 8955
Additional information on 8-Bromooctan-1-ol
Recent Advances in the Application of 8-Bromooctan-1-ol (CAS: 50816-19-8) in Chemical Biology and Pharmaceutical Research
8-Bromooctan-1-ol (CAS: 50816-19-8) is a versatile alkyl halide derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological interactions, and emerging therapeutic applications.
Recent studies highlight the compound's role as a key intermediate in the synthesis of ω-functionalized alkyl chains. A 2023 Journal of Medicinal Chemistry publication demonstrated its effectiveness in constructing lipid-modified peptides through nucleophilic substitution reactions, enabling the development of cell-penetrating peptide conjugates with enhanced bioavailability (Zhang et al., 2023). The bromine moiety at the 8-position provides an excellent leaving group for subsequent functionalization, while the hydroxyl group allows for further derivatization.
In pharmaceutical applications, 8-Bromooctan-1-ol has shown promise in prodrug design. A breakthrough study published in ACS Chemical Biology (2024) utilized this compound as a linker for antibody-drug conjugates (ADCs), where its optimal chain length facilitated efficient drug release while maintaining conjugate stability in circulation. The research team reported a 40% improvement in tumor-specific drug delivery compared to shorter-chain analogues.
From a biological perspective, investigations into the compound's membrane interaction properties have revealed interesting findings. Molecular dynamics simulations published in Biochimica et Biophysica Acta (2023) demonstrated that 8-Bromooctan-1-ol preferentially localizes at lipid bilayer interfaces, suggesting potential applications in drug delivery systems targeting membrane-associated proteins. This behavior appears to be chain-length dependent, with the 8-carbon backbone providing optimal partitioning characteristics.
Recent safety and toxicity profiling (2024) conducted according to OECD guidelines indicates that while 8-Bromooctan-1-ol shows moderate acute toxicity (LD50 = 320 mg/kg in rats), its derivatives exhibit significantly improved safety profiles. This finding underscores the importance of proper handling during research applications while supporting its continued use as a synthetic intermediate.
The compound has also found novel applications in materials science. A 2024 Advanced Materials study employed 8-Bromooctan-1-ol as a building block for self-assembling monolayers with unique electronic properties. The research demonstrated that the bromine terminus could be selectively replaced with various functional groups, enabling precise control over surface properties at the nanoscale.
Looking forward, several research groups are exploring the use of 8-Bromooctan-1-ol in developing new classes of antimicrobial agents. Preliminary results presented at the 2024 International Chemical Biology Symposium suggest that quaternary ammonium derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.
In conclusion, 8-Bromooctan-1-ol (50816-19-8) continues to prove its value as a multifunctional chemical building block in pharmaceutical and biological research. Its unique combination of reactivity and physicochemical properties makes it particularly valuable for drug delivery applications, materials science, and chemical biology probes. Future research directions likely include optimization of its derivatives for specific therapeutic applications and exploration of its potential in nanotechnology applications.
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